molecular formula C20H24O2 B1683764 Exemestane CAS No. 107868-30-4

Exemestane

Cat. No.: B1683764
CAS No.: 107868-30-4
M. Wt: 296.4 g/mol
InChI Key: BFYIZQONLCFLEV-DAELLWKTSA-N
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Description

Exemestane, sold under the brand name Aromasin, is a medication primarily used to treat breast cancer in postmenopausal womenEstrogen can promote the growth of certain types of breast cancer cells, and by lowering estrogen levels, this compound helps to slow or reverse the growth of these cancer cells .

Scientific Research Applications

Exemestane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study steroidal aromatase inhibitors. Researchers investigate its chemical properties, synthesis, and reactions to develop new and improved aromatase inhibitors .

Biology: In biology, this compound is used to study the role of estrogen in cell growth and differentiation. It helps researchers understand the mechanisms of hormone-dependent cancers and develop new therapeutic strategies .

Medicine: In medicine, this compound is primarily used to treat estrogen receptor-positive breast cancer in postmenopausal women. It is also being investigated for its potential use in other hormone-dependent cancers and conditions .

Industry: In the pharmaceutical industry, this compound is produced and marketed as a prescription drug for the treatment of breast cancer. It is also used in the development of new drugs and therapies .

Mechanism of Action

Target of Action

Exemestane primarily targets the aromatase enzyme , a key enzyme involved in the conversion of androgens to estrogens . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for the growth of certain types of breast cancer cells .

Mode of Action

This compound is an irreversible, steroidal aromatase inactivator . It is structurally related to the natural substrate androstenedione . This compound acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme . This binding results in the permanent inactivation of the enzyme, an effect also known as "suicide inhibition" .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of androgens to estrogens. By inhibiting the aromatase enzyme, this compound prevents the conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues . This significantly lowers circulating estrogen concentrations in postmenopausal women .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics after single or repeated oral doses . The highest this compound concentrations are observed 1 hour after administration, indicating rapid absorption . The terminal half-life is approximately 8.9 hours . Maximal estradiol suppression of 62 ± 14% is observed at 12 hours . This compound is primarily metabolized in the liver via CYP3A4 and aldo-keto reductase , and its metabolites are excreted in urine and feces .

Result of Action

The primary result of this compound’s action is the significant reduction in circulating estrogen concentrations in postmenopausal women . This reduction in serum and tumor concentrations of estrogen delays tumor growth and disease progression . By lowering the estrogen level, this compound slows the growth of estrogen-dependent breast cancers .

Action Environment

The action of this compound is influenced by the hormonal environment, specifically the presence of androgens that can be converted to estrogens. Its efficacy is particularly notable in postmenopausal women, where the principal source of circulating estrogens is from the conversion of adrenal and ovarian androgens to estrogens by the aromatase enzyme in peripheral tissues . It’s important to note that this compound is contraindicated in premenopausal women .

Safety and Hazards

Exemestane is associated with myalgias and arthralgias, as well as reduced bone mineral density and increased risk of fracture . It may damage fertility or the unborn child . It is generally more efficacious and has a better safety profile than tamoxifen .

Future Directions

Evidence is growing in support of exemestane in all clinical settings. It is generally more efficacious and has a better safety profile than tamoxifen. How it compares with the nonsteroidal aromatase inhibitors remains to be established . Further studies are required on adherence to ensure that maximum benefit is obtained .

Preparation Methods

Synthetic Routes and Reaction Conditions: Exemestane is synthesized through a multi-step chemical process The synthesis typically starts with the steroidal compound androstenedioneThe final product, this compound, is obtained after several purification steps .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Exemestane undergoes several types of chemical reactions, including reduction, oxidation, and conjugation. The primary metabolic pathway involves the reduction of the 17-keto group to form 17β-dihydrothis compound, followed by conjugation with glucuronic acid .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 17β-dihydrothis compound and its glucuronide conjugates .

Comparison with Similar Compounds

  • Anastrozole (Arimidex)
  • Letrozole (Femara)
  • Formestane
  • Atamestane

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYIZQONLCFLEV-DAELLWKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023037
Record name Exemestane
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Exemestane
Source Human Metabolome Database (HMDB)
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Solubility

Non-soluble, Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water, 6.83e-03 g/L
Record name Exemestane
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Record name EXEMESTANE
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Record name Exemestane
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Breast cancer cell growth may be estrogen-dependent. Aromatase (exemestane) is the principal enzyme that converts androgens to estrogens both in pre- and postmenopausal women. While the main source of estrogen (primarily estradiol) is the ovary in premenopausal women, the principal source of circulating estrogens in postmenopausal women is from conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) by the aromatase enzyme in peripheral tissues. Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It irreversibly binds to the active site causing permanent inhibition necessitating de novo synthesis to restore enzymatic function. Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on the adrenal biosynthesis of corticosteroids or aldosterone. This reduction in serum and tumor concentrations of estrogen delays tumor growth and disease progression. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme., ... exemestane is a potent aromatase inhibitor in men and an alternative to the choice of available inhibitors..., Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme causing its inactivation, an effect also known as "suicide inhibition." Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme., ... Treatment with exemestane suppressed whole body aromatization from a mean pretreatment value of 2.059% to 0.042% (mean suppression of 97.9%). Plasma levels of estrone, estradiol, and estrone sulfate were found to be suppressed by 94.5%, 92.2%, and 93.2%, respectively. This is the first study revealing near total aromatase inhibition in vivo with the use of a steroidal aromatase inhibitor. The observation that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered p.o. and causes limited side effects, suggests that exemestane is a promising new drug for the treatment of hormone sensitive breast cancer., ... Exemestane induces aromatase degradation in a dose-responsive manner (25-200 nmol/L), and the effect can be seen in as early as 2 hours. Metabolic labeling with S(35)-methionine was used to determine the half-life (t(1/2)) of aromatase protein. In the presence of 200 nmol/L exemestane, the t(1/2) of aromatase was reduced to 12.5 hours from 28.2 hours in the untreated cells. ...
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Color/Form

... white to slightly yellow crystalline powder

CAS No.

107868-30-4
Record name Exemestane
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Record name Exemestane
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Melting Point

188-191 °C, 155.13 °C
Record name Exemestane
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Record name EXEMESTANE
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Record name Exemestane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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